methyl 2-({3-[4-ethyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl]-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl}sulfonyl)benzoate
Description
Historical Development of Multi-Heterocyclic Compounds
The evolution of heterocyclic chemistry began in the early 19th century with Luigi Brugnatelli’s isolation of alloxan, a pyrimidine derivative, in 1818. This discovery marked the inception of systematic studies into cyclic structures containing heteroatoms. By the late 1800s, Bladin’s identification of triazole (1885) underscored the pharmacological potential of nitrogen-rich heterocycles. Over time, the field expanded to include sulfur- and oxygen-containing rings, driven by their prevalence in natural products and bioactive molecules.
Modern heterocyclic chemistry is defined by its focus on multi-ring systems. Approximately two-thirds of organic compounds are heterocyclic, with nearly half incorporating fused or linked ring systems. The rise of combinatorial chemistry and high-throughput screening in the late 20th century accelerated the development of complex hybrids, such as triazole-pyrazolopyridines. These systems leverage synergistic interactions between distinct pharmacophoric units to enhance binding affinity and selectivity.
Table 1: Key Milestones in Heterocyclic Chemistry
Pharmacophore Integration Strategy
Pharmacophore integration involves merging distinct structural motifs to create molecules with enhanced biological activity. The target compound exemplifies this approach by combining:
- A 1,2,4-triazole core, known for its hydrogen-bonding capacity and metabolic stability.
- A pyrazolo[4,3-c]pyridine system, which contributes planar rigidity and π-π stacking interactions.
- A sulfonyl benzoate group, enhancing solubility and facilitating target engagement.
This strategy is informed by studies on dual pharmacophores, such as HEPT-derived HIV inhibitors, where a shared benzyl group bridges reverse transcriptase and integrase binding sites. Similarly, the ethylthio and methyl substituents in the triazole ring of the target compound optimize steric and electronic interactions, as demonstrated in kinase inhibitors.
Recent advances in multi-component reactions (MCRs) have enabled the efficient synthesis of such hybrids. For instance, Maiti et al. achieved regioselective pyrrole synthesis via a four-component cascade, highlighting the feasibility of assembling complex heterocycles in fewer steps. These methodologies reduce synthetic complexity while preserving critical pharmacophoric features.
Significance of Triazole-Pyrazolopyridine Hybrids in Medicinal Chemistry
Triazole-pyrazolopyridine hybrids occupy a prominent niche in drug discovery due to their broad-spectrum bioactivity:
- Antimicrobial Applications : The triazole ring’s ability to disrupt microbial DNA synthesis has been exploited in antifungals (e.g., fluconazole derivatives). Hybridization with pyrazolopyridine enhances penetration into bacterial cells, as seen in anti-tubercular agents with MIC values as low as 0.39 μg/mL.
- Anticancer Potential : Pyrazolopyridine’s planar structure intercalates into DNA, while triazole moieties induce apoptosis via caspase activation. For example, Kamal et al. reported triazolopyrimidine-pyrazole hybrids with sub-micromolar IC50 values against breast cancer lines.
- Central Nervous System (CNS) Targets : The sulfonyl benzoate group improves blood-brain barrier permeability, making these hybrids viable candidates for neurotherapeutics.
Table 2: Biological Activities of Triazole-Pyrazolopyridine Hybrids
The structural versatility of these hybrids allows for precise tuning of pharmacokinetic properties. For instance, substituting the triazole’s ethylthio group with bulkier residues can modulate metabolic half-life, while varying the pyrazolopyridine’s substituents alters target selectivity.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[2-(diethylamino)-5,7-dioxo-6-prop-2-enyl-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN5O3S/c1-5-10-26-19(29)17-18(24-20(31-17)25(6-2)7-3)27(21(26)30)12-16(28)23-15-11-14(22)9-8-13(15)4/h5,8-9,11H,1,6-7,10,12H2,2-4H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYQSIIGUAESAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC2=C(S1)C(=O)N(C(=O)N2CC(=O)NC3=C(C=CC(=C3)Cl)C)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-({3-[4-ethyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl]-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl}sulfonyl)benzoate is a complex organic compound that incorporates several bioactive scaffolds known for their diverse biological activities. This article reviews the biological properties associated with this compound, focusing on its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 437.6 g/mol. Its structure features a triazole and pyrazole moiety, both of which are recognized for their biological significance. The presence of the sulfonyl group enhances its solubility and bioavailability.
Structural Formula
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. The triazole ring is known for its ability to inhibit fungal growth and has been linked to antibacterial effects as well.
| Compound | Activity | Reference |
|---|---|---|
| Methyl 2-{...} | Antifungal and antibacterial | |
| Acetazolamide | Carbonic anhydrase inhibitor |
In particular, studies have shown that derivatives of triazole exhibit varying degrees of activity against Gram-positive and Gram-negative bacteria. The compound's specific interactions with bacterial enzymes could be a focal point for further studies.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is attributed to its ability to inhibit cyclooxygenase (COX) enzymes. In vitro studies have demonstrated that related compounds show significant COX inhibition, which is crucial in managing inflammatory conditions.
Anticancer Properties
The pyrazolo[4,3-c]pyridine structure has been associated with anticancer activity due to its ability to interact with various cellular pathways involved in tumor growth and proliferation. Compounds derived from this scaffold have shown promise in preclinical models for their chemopreventive effects.
The biological activity of methyl 2-{...} can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with triazole rings often inhibit enzymes critical for cellular function in pathogens.
- Receptor Modulation : The interaction with specific receptors involved in inflammation and cancer pathways.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds similar to methyl 2-{...}. For instance:
- Antimicrobial Study : A series of triazole derivatives were synthesized and evaluated for their antibacterial activity against Staphylococcus aureus and Escherichia coli. Results indicated that modifications in the ethylthio group significantly enhanced antibacterial potency .
- Anti-inflammatory Research : A study on related pyrazole derivatives demonstrated effective inhibition of COX enzymes with IC50 values indicating strong potential as anti-inflammatory agents .
- Cancer Research : Investigations into the anticancer properties revealed that certain derivatives exhibited significant cytotoxicity against various cancer cell lines through apoptosis induction .
Scientific Research Applications
Antifungal Activity
Research has indicated that derivatives of triazole compounds exhibit significant antifungal properties. For instance, compounds similar to methyl 2-({3-[4-ethyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl]-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl}sulfonyl)benzoate have been synthesized and tested for their antifungal efficacy against various pathogens including Candida species and Aspergillus species. In vitro studies demonstrated that these compounds inhibit fungal growth by interfering with the synthesis of ergosterol, a critical component of fungal cell membranes .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Studies on similar pyrazolo[4,3-c]pyridine derivatives have shown promising results in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, certain derivatives have demonstrated cytotoxic effects against breast cancer and leukemia cell lines in laboratory settings .
Antimicrobial Properties
The triazole moiety is well-known for its antimicrobial properties. Research has shown that compounds containing triazole rings can effectively combat bacterial infections by disrupting bacterial cell wall synthesis and function. This application is particularly relevant in the development of new antibiotics to address antibiotic-resistant strains .
Fungicides
This compound may also serve as a potent fungicide in agriculture. Its ability to inhibit fungal growth can be harnessed to protect crops from diseases caused by pathogenic fungi. Field trials are necessary to evaluate its effectiveness and safety in agricultural settings.
Plant Growth Regulators
Emerging studies suggest that certain triazole derivatives can act as plant growth regulators by modulating hormonal pathways in plants. This could enhance crop yield and resilience against environmental stressors .
Synthesis and Structure–Activity Relationship (SAR)
The synthesis of this compound involves multi-step reactions that typically include the formation of the triazole ring followed by sulfonation and esterification processes. Structure–activity relationship studies indicate that modifications on the ethylthio group or the benzoate moiety can significantly influence biological activity.
Case Studies and Research Findings
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features of Compound A
- Core heterocycles : Pyrazolo[4,3-c]pyridine (7-membered fused ring system) and 4H-1,2,4-triazole.
- Substituents :
- 4-Ethyl and 5-(ethylthio) groups on the triazole ring.
- 1-Methyl group on the pyrazolo-pyridine core.
- Sulfonyl (-SO₂-) bridge linking the pyrazolo-pyridine to the benzoate ester.
- Molecular weight : Estimated >500 g/mol (based on formula).
Comparison with Selected Analogues
Critical Analysis of Substituent Effects
- Compound D’s hydrosulfide group may confer redox activity, absent in Compound A .
- Compound B’s pyridine substituent introduces aromatic π-system interactions, whereas Compound A’s ethyl/ethylthio groups prioritize hydrophobic interactions .
- Pharmacological implications :
Computational and Experimental Insights
- Molecular similarity tools : Platforms like SimilarityLab predict Compound A shares >60% structural similarity with Compound B , primarily due to triazole and benzoate motifs. However, Compound A ’s fused pyrazolo-pyridine core distinguishes it from other analogues.
- Stability : The sulfonyl group in Compound A likely confers greater thermal stability than Compound D ’s thioether, aligning with studies on sulfonyl vs. thioether degradation .
Q & A
Basic Research Questions
Q. What analytical techniques are recommended to confirm the structural integrity and purity of methyl 2-... benzoate?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions and heterocyclic frameworks. For example, -NMR can distinguish between carbonyl and sulfonyl groups in the benzoate moiety .
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Validate molecular weight and detect impurities. LC-MS is critical for verifying intermediates in multi-step syntheses, as shown in triazole-pyrazole hybrid studies .
- Elemental Analysis : Confirm stoichiometry, especially for nitrogen and sulfur content due to the triazole and sulfonyl groups .
Q. How can researchers optimize synthesis yields for methyl 2-... benzoate in multi-step reactions?
- Methodological Answer :
- Reagent Selection : Use copper sulfate and sodium ascorbate for "click chemistry" steps to form triazole rings, as demonstrated in hybrid syntheses (e.g., 61% yield for triazole-pyrazole compounds via Cu(I)-catalyzed azide-alkyne cycloaddition) .
- Purification : Employ column chromatography with gradients (e.g., hexane/ethyl acetate) to isolate polar intermediates. For hygroscopic compounds, use anhydrous solvents like THF under inert atmospheres .
- Temperature Control : Maintain reaction temperatures at 50–60°C to avoid side reactions, particularly in sulfonation steps .
Q. What storage conditions ensure the stability of methyl 2-... benzoate and its intermediates?
- Methodological Answer :
- Temperature : Store at -20°C for long-term stability (1–2 years) to prevent hydrolysis of sulfonyl or ester groups. Short-term storage at -4°C is acceptable for 1–2 weeks .
- Moisture Control : Use desiccants and vacuum-sealed containers for hygroscopic intermediates, such as thiol-containing triazoles .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for methyl 2-... benzoate derivatives?
- Methodological Answer :
- Functional Group Modifications : Synthesize analogs by varying substituents on the triazole (e.g., replacing ethylthio with benzylthio) or pyrazole rings (e.g., introducing nitro or methoxy groups). Compare bioactivity using standardized assays .
- Computational Docking : Perform molecular docking with target proteins (e.g., enzymes or receptors) using software like AutoDock Vina. Validate predictions with in vitro assays, as done for triazole-thiol derivatives interacting with bacterial enzymes .
Q. How should conflicting data on biological activity be resolved for this compound?
- Methodological Answer :
- Orthogonal Assays : Cross-validate results using multiple assays (e.g., enzymatic inhibition, cytotoxicity, and ADME profiling). For instance, discrepancies in IC values may arise from assay-specific interference; use LC-MS to confirm compound integrity post-assay .
- Theoretical-Experimental Correlations : Compare experimental data (e.g., spectroscopic results) with density functional theory (DFT) calculations to identify structural anomalies, as demonstrated for triazole-thione derivatives .
Q. What strategies mitigate side reactions during the synthesis of methyl 2-... benzoate?
- Methodological Answer :
- Intermediate Trapping : Use scavengers like molecular sieves to absorb byproducts (e.g., water in esterification steps) .
- Reaction Monitoring : Employ thin-layer chromatography (TLC) or in situ IR spectroscopy to detect early-stage intermediates and adjust conditions dynamically .
- Workflow Optimization : For chlorination steps, avoid excess reagents (e.g., POCl) to prevent over-halogenation, as seen in pyrazole ketone syntheses .
Q. How can researchers design control experiments to validate the compound’s mechanism of action?
- Methodological Answer :
- Negative Controls : Use structurally similar but inactive analogs (e.g., triazole derivatives lacking sulfonyl groups) to isolate the contribution of specific functional groups .
- Knockout Studies : Employ gene-editing tools (e.g., CRISPR-Cas9) to deactivate putative target proteins in cellular models, then assess compound efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
